molecular formula C8H9F3N2O2 B2983433 Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate CAS No. 380872-50-4

Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate

Cat. No.: B2983433
CAS No.: 380872-50-4
M. Wt: 222.167
InChI Key: VNLIOYLBFTVQPQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetate with a trifluoromethyl-substituted pyrazole. One common method includes the use of trifluoromethylation reagents and catalysts to introduce the trifluoromethyl group into the pyrazole ring, followed by esterification with ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Unfortunately, the available search results do not offer an extensive focus specifically on the applications of "Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate". However, the search results do provide some relevant information regarding the chemical context, synthesis, and applications of related compounds, which can help infer potential applications of the specified compound.

Synthesis and Chemical Context

  • Synthesis of Pyrazole Derivatives: One search result details a protocol for synthesizing polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles, noting the challenges in cross-coupling reactions involving trifluoromethyl-substituted pyrazole precursors .
  • Preparation of Intermediates: Another search result mentions the use of 1-[2-[3,5-substituted-1H-pyrazol-1-yl]acetyl]-4-piperidine-carbonitrile and -carbothiamide derivatives as intermediates in the preparation of fungicides for crop protection .
  • Reaction Conditions: The preparation of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-acetic acid from 3-methyl-5-trifluoromethylpyrazole and ethyl bromoacetate is described, involving reaction with potassium carbonate in N-dimethylformamide, followed by hydrolysis .

Potential Applications

  • Agrochemicals and Pharmaceuticals: Pyrazoles, in general, have potential applications in the agrochemical and medicinal chemistry industries, such as pesticides and anti-inflammatory medications . The presence of a trifluoromethyl group can enhance the bioactivity and metabolic stability of these compounds .
  • Fluorinated Drugs and Agrochemicals: Fluorine-containing compounds are prevalent in pharmaceuticals, with a growing trend towards fluorinated drugs dominating the market. Fluorination can fine-tune physicochemical properties like lipophilicity, water solubility, and metabolic stability .
  • Biological Activity: Heterocyclic systems containing pyrazole-1,2,3-triazole scaffolds exhibit anticancer, antimycobacterial, antibacterial, and nematicidal properties .

General Information on Fluorinated Compounds

  • Role of Fluorine: Fluorine enhances bioactivity and metabolic stability in pharmaceuticals and can alter the physicochemical properties of active ingredients in agrochemicals .
  • Metabolic Stability: Introducing fluorine can increase a compound's stability against oxidation processes, which is valuable in drug development . The strong carbon-fluorine bond can block hydroxylation of C-H bonds, increasing metabolic stability .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. This can result in various pharmacological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate, with the CAS number 380872-50-4, is a compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by empirical data and case studies.

  • Molecular Formula : C₈H₉F₃N₂O₂
  • Molecular Weight : 222.16 g/mol
  • Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl acetate moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound involves a two-step reaction process:

  • Formation of the Pyrazole Ring : 3-(trifluoromethyl)-1H-pyrazole is reacted with potassium carbonate in acetonitrile.
  • Acetylation : Ethyl bromoacetate is added to the mixture and heated to yield the final product .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit various bacterial strains, suggesting their potential as antibacterial agents .

Antiviral Properties

This compound has been evaluated for its antiviral activity against measles virus. In vitro assays indicated that the compound effectively inhibits viral replication through the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the viral lifecycle .

Anticancer Potential

The compound has shown promising results in cancer research. Studies involving breast cancer cell lines (MDA-MB-231) revealed that it induces apoptosis and inhibits cell proliferation at micromolar concentrations. The mechanism involves microtubule destabilization, which is crucial for cancer cell division .

Table of Biological Activity Data

Activity TypeModel SystemConcentration (μM)Observed Effect
AntimicrobialVarious bacterial strains10 - 100Significant inhibition
AntiviralMeasles virus0.5 - 5Inhibition of viral replication
AnticancerMDA-MB-231 (breast cancer)1 - 10Induction of apoptosis
CytotoxicityHepG2 (liver cancer)10 - 20Reduced cell viability

Properties

IUPAC Name

ethyl 2-[3-(trifluoromethyl)pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-2-15-7(14)5-13-4-3-6(12-13)8(9,10)11/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLIOYLBFTVQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a chloroform solution (2 mL) of 3-(trifluoromethyl)-1H-pyrazole (68 mg, 0.50 mmol), potassium carbonate (104 mg, 0.75 mmol) and ethyl bromoacetate (100 mg, 0.60 mmol) were added and the resultant mixture was stirred at 70° C. for 2 hours. To the reaction solution, adequate amount of sodium iodide was added and the resultant mixture was further stirred for 1 day. To the reaction solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (147 mg, 0.77 mmol), 1-hydroxybenzotriazole (catalytic amount) and ethanol (500 μL) were added and the resultant mixture was stirred for 2 hours. After completion of the reaction, water was added to the reaction solution and extraction with chloroform from the resultant mixture was performed. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain a crude product of the title compound. The crude product was used in the next reaction as it was.
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